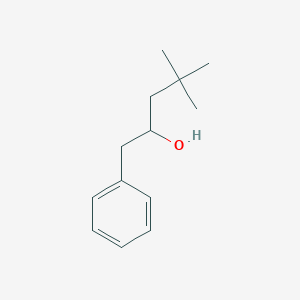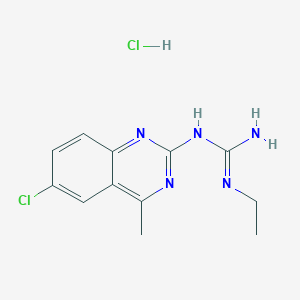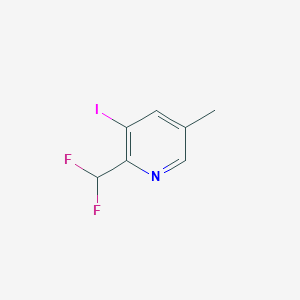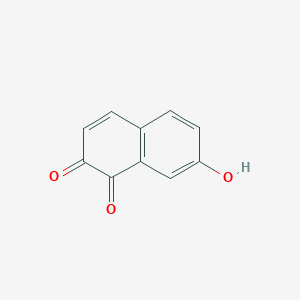
7-Hydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of henna leaves, followed by purification processes. The leaves are dried, powdered, and subjected to solvent extraction to isolate the compound. The extracted material is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino and thio derivatives of naphthoquinone.
Wissenschaftliche Forschungsanwendungen
7-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthenes, phenazines, and quinoxalines.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used as a dye in textiles and as a molecular probe in biochemical research.
Wirkmechanismus
The mechanism of action of 7-Hydroxynaphthalene-1,2-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, contributing to its anticancer properties. Additionally, the compound can inhibit specific enzymes and signaling pathways, further elucidating its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxynaphthalene-1,4-dione (Lawsone): Similar in structure but differs in the position of the hydroxyl group.
1,4-Naphthoquinone: Lacks the hydroxyl group, leading to different chemical properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another hydroxylated naphthoquinone with distinct biological activities.
Uniqueness: 7-Hydroxynaphthalene-1,2-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its natural occurrence in henna and its historical use as a dye further distinguish it from other naphthoquinones.
Eigenschaften
CAS-Nummer |
607-09-0 |
|---|---|
Molekularformel |
C10H6O3 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
7-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H |
InChI-Schlüssel |
RFQKUQIIZPRDKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
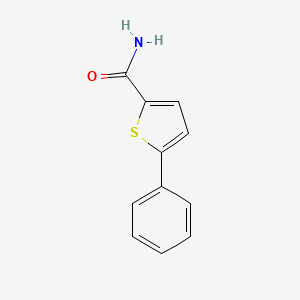
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

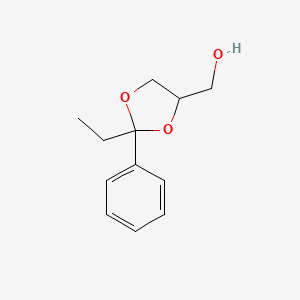

![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
